molecular formula C30H33N3O5S B1683989 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide CAS No. 925701-49-1

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

Katalognummer: B1683989
CAS-Nummer: 925701-49-1
Molekulargewicht: 547.7 g/mol
InChI-Schlüssel: SCELLOWTHJGVIC-BGYRXZFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KU-60019 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM kinase is a member of the phosphatidylinositol-3-kinase-related kinase family, which plays a critical role in regulating cell cycle checkpoints and DNA repair. KU-60019 has been shown to be highly effective in radiosensitizing human glioma cells, making it a valuable tool in cancer research and therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

KU-60019 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically starts with the preparation of a thioxanthene derivative, which is then subjected to further chemical modifications to introduce the morpholine and pyran moieties. The final product is obtained through purification and crystallization steps .

Industrial Production Methods

Industrial production of KU-60019 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

KU-60019 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the morpholine and pyran rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide, also known as KU-60019, is a chemical compound with applications in scientific research, particularly in cancer therapy and DNA damage repair. It is a selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase, playing a crucial role in modulating cellular responses to DNA damage.

Scientific Research Applications

KU-60019 is valuable in scientific research due to its role in DNA damage repair and its potential therapeutic applications in cancer treatment. The compound's applications are related to its function as an ATM kinase inhibitor.

ATM Kinase Inhibition

KU-60019 functions primarily by inhibiting ATM kinase activity, which is essential for DNA damage response and repair mechanisms. It binds to the ATP-binding pocket of ATM, preventing the phosphorylation of downstream substrates involved in DNA repair and cell cycle arrest. The compound has a high potency in inhibiting ATM activity, with an IC50 value of 6.3 nM. The inhibition of ATM leads to decreased phosphorylation of key proteins involved in cell cycle regulation and DNA repair, such as p53 and γ-H2AX.

Cancer Therapy

Research has explored the potential application of KU-60019 in cancer therapy. By inhibiting ATM signaling, KU-60019 can impair a cancer cell's ability to repair DNA damage, making it more susceptible to the cytotoxic effects of radiotherapy.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of KU-60019. These studies typically involve:

  • Analyzing binding affinities
  • Assessing drug-target residence time
  • Evaluating the impact of KU-60019 on downstream signaling pathways

These studies help elucidate the potential therapeutic roles this compound may play.

Wirkmechanismus

KU-60019 exerts its effects by selectively inhibiting the ATM kinase. ATM kinase is activated in response to DNA double-strand breaks and plays a crucial role in initiating DNA repair processes. By inhibiting ATM kinase, KU-60019 prevents the phosphorylation of key substrates involved in DNA repair, such as H2AX and p53. This inhibition leads to increased sensitivity of cancer cells to radiation therapy, as the cells are unable to effectively repair DNA damage .

Vergleich Mit ähnlichen Verbindungen

KU-60019 wird mit anderen ATM-Kinase-Inhibitoren wie KU-55933, KU-59403 und CP-466722 verglichen. Während all diese Verbindungen auf die ATM-Kinase abzielen, zeichnet sich KU-60019 durch seine höhere Potenz und Selektivität aus. Es hat einen IC50-Wert von 6,3 Nanomolar, der deutlich niedriger ist als der von KU-55933, was es zu einem effektiveren Inhibitor macht. Darüber hinaus hat KU-60019 eine größere Selektivität gegenüber anderen Kinasen gezeigt, wie z. B. der DNA-abhängigen Proteinkinase und der ATR-Kinase, was seine Einzigartigkeit weiter unterstreicht .

Liste ähnlicher Verbindungen

  • KU-55933
  • KU-59403
  • CP-466722
  • AZ31
  • AZ32
  • AZD0156
  • AZD1390

Biologische Aktivität

The compound 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide , commonly referred to as KU-60019 , is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase. This compound has garnered significant attention in the field of cancer research due to its ability to modulate cellular responses to DNA damage, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

KU-60019 features a complex organic structure that includes a morpholine ring and a thioxanthene moiety. Its molecular formula is C27H34N4O3C_{27}H_{34}N_{4}O_{3} with a molecular weight of approximately 547.67 g/mol. The structural characteristics contribute to its biological activity, particularly in inhibiting ATM kinase.

KU-60019 acts primarily by binding to the ATP-binding pocket of ATM, preventing its phosphorylation of downstream substrates involved in DNA repair and cell cycle regulation. This inhibition leads to decreased phosphorylation of critical proteins such as p53 and γ-H2AX, which are essential for the DNA damage response. The compound exhibits an IC50 value of 6.3 nM , indicating its high potency in inhibiting ATM activity.

1. DNA Damage Response

KU-60019 has been shown to enhance the sensitivity of cancer cells to radiation therapy by impairing their ability to repair DNA damage. In studies involving glioma cell lines (U87 and U1242), KU-60019 significantly radiosensitized these cells, leading to increased cytotoxicity when combined with ionizing radiation.

2. Inhibition of Cell Migration and Invasion

In addition to its effects on DNA repair, KU-60019 inhibits cell migration and invasion in glioma cells by more than 60% at certain concentrations. This suggests potential applications in preventing metastasis in cancer therapy.

3. Impact on Survival Signaling Pathways

Research indicates that KU-60019 compromises survival signaling pathways involving insulin and AKT, further supporting its role as a therapeutic agent in oncology. The disruption of these pathways can lead to enhanced apoptosis in cancer cells.

Case Studies

Several studies have explored the efficacy of KU-60019 in various cancer models:

StudyCancer TypeKey Findings
GliomaRadiosensitization effect observed; IC50 = 6.3 nM for ATM inhibition
Breast CancerEnhanced sensitivity to chemotherapeutic agents when combined with KU-60019
Colorectal CancerInhibition of tumor growth in xenograft models

Eigenschaften

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCELLOWTHJGVIC-BGYRXZFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580453
Record name 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925701-49-1
Record name KU-60019
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KU-60019
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 6
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Customer
Q & A

Q1: What is the primary mechanism of action of KU-60019?

A1: KU-60019 is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [, , , , , , ] It exerts its effects by binding to the ATM kinase domain, thereby preventing its activation and downstream signaling. This inhibition disrupts the DNA damage response (DDR), a crucial cellular pathway for repairing DNA double-strand breaks (DSBs). [, , , , , , , ] You can find more information about ATM kinase inhibitors on .

Q2: What are the downstream consequences of ATM kinase inhibition by KU-60019?

A2: KU-60019's inhibition of ATM kinase leads to a cascade of downstream effects, including:

  • Impaired DNA Damage Response (DDR): KU-60019 effectively blocks the phosphorylation of key ATM targets like p53, H2AX, KAP1, and CHK2, ultimately hindering DNA repair processes. [, , , , , ]
  • Reduced Pro-Survival Signaling: KU-60019 has been shown to decrease the phosphorylation of AKT, a key protein involved in cell survival and proliferation. [, , ] This effect appears to be mediated through ATM's regulation of a phosphatase acting on AKT. []
  • Inhibition of Cell Migration and Invasion: Studies have shown that KU-60019 reduces the migratory and invasive capabilities of glioma cells in vitro, suggesting ATM's involvement in these processes, potentially through its influence on AKT. []

Q3: How effective is KU-60019 at radiosensitizing cancer cells?

A3: KU-60019 exhibits potent radiosensitizing effects on various cancer cells, especially those deficient in DNA repair mechanisms or with specific genetic backgrounds. [, , , , , , ] Studies have demonstrated that:

  • Glioblastoma: KU-60019 effectively radiosensitizes human glioblastoma cells, particularly those with mutant p53. [, , , , ] In vivo studies using orthotopic xenograft models showed a significant increase in survival rates in mice treated with a combination of KU-60019 and radiation compared to controls. []
  • Prostate Cancer: ATM inhibition by KU-60019 has shown promising results in enhancing the effects of ionizing radiation in PTEN-deficient prostate tumor cells. [, ] This synergistic effect was observed both in vitro and in vivo, highlighting the potential of targeting ATM in cancers with PTEN mutations. [, ]

Q4: Does KU-60019 interact with other cancer therapies?

A4: KU-60019 has shown promising interactions with other cancer therapies:

  • Temozolomide (TMZ): While TMZ alone failed to radiosensitize certain glioblastoma cells, combining KU-60019 with TMZ and radiation resulted in slightly increased cell death. [] Furthermore, KU-60019, with or without TMZ, reduced glioma cell growth without significantly affecting human embryonic stem cell-derived astrocytes. []
  • PARP Inhibitors: Studies suggest a synergistic effect between ATM and PARP1 inhibition. [] Loss of ATM function, either through genetic deficiency or KU-60019 treatment, leads to spontaneous DNA damage and increased PARylation. [] Simultaneous inhibition of PARP1 further exacerbates DNA damage, triggering the G2/M checkpoint and ultimately leading to cell death. []

Q5: Are there any biomarkers that could predict the efficacy of KU-60019 treatment?

A5: Research suggests that tumor expression levels of certain genes could potentially predict the response to KU-60019 treatment:

  • TP53: Glioma-initiating cells (GICs) with low TP53 expression exhibited increased sensitivity to KU-60019 and radiation. [] This finding indicates that TP53 levels could serve as a potential biomarker for predicting the efficacy of KU-60019-mediated radiosensitization.
  • PI3K: Conversely, high expression of phosphatidylinositol 3-kinase (PI3K) in GICs was associated with increased sensitivity to KU-60019 and radiation. [] This suggests that PI3K expression could also be a potential biomarker for predicting treatment response.

Q6: Is KU-60019 associated with any toxicities?

A6: Preclinical studies have shown no significant toxicity associated with KU-60019 treatment:

  • Genotoxicity: No increased clastogenicity or point mutations were observed in cells treated with KU-60019 and radiation compared to radiation alone. []
  • In Vivo Toxicity: Prolonged infusion of KU-60019 into the brains of mice at millimolar concentrations did not result in significant histological changes in the brain or other organs. []

Q7: Are there any alternative approaches or compounds with similar mechanisms of action?

A7: While KU-60019 is a potent and selective ATM inhibitor, research is ongoing to identify alternative strategies for modulating ATM activity and the DDR. These include:

  • Other ATM Inhibitors: Several other ATM inhibitors, such as AZD0156 and KU-55933, have been developed and are being investigated for their therapeutic potential. [, , , ]
  • Targeting ATM Downstream Effectors: Inhibiting downstream targets of ATM, such as CHK1/2 or WEE1, could also provide therapeutic benefits, especially in combination with DNA-damaging agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.